2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide typically involves the reaction of 2-furylmethylamine with chloroacetyl chloride, followed by the reaction with benzoyl chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in medicinal chemistry research to develop new therapeutic agents . Its unique chemical properties make it valuable for various biological assays and analytical techniques .
Mechanism of Action
The mechanism of action of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with amino acid residues, leading to the modification of protein structure and function . This interaction can affect various biochemical pathways and cellular processes, making it a useful tool for studying protein dynamics and function .
Comparison with Similar Compounds
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide can be compared with other similar compounds, such as:
2-[(chloroacetyl)amino]-N-(2-thienylmethyl)benzamide: This compound has a similar structure but contains a thienyl group instead of a furyl group.
2-[(bromoacetyl)amino]-N-(2-furylmethyl)benzamide: This compound has a bromoacetyl group instead of a chloroacetyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUEYYBBXOLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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